[(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid
Overview
Description
This compound, also known as (3-Isopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)-acetic acid, has a CAS Number of 1189749-40-3 . It has a molecular weight of 252.3 and its IUPAC name is [(3-isopropyl [1,2,4]triazolo [4,3-b]pyridazin-6-yl)sulfanyl]acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H12N4O2S/c1-6(2)10-12-11-7-3-4-8(13-14(7)10)17-5-9(15)16/h3-4,6H,5H2,1-2H3, (H,15,16) . This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms in the molecule .Scientific Research Applications
Synthesis and Characterization
- Synthesis of Nitrogen/Sulfur Heterocycles : A new series of nitrogen and sulfur heterocyclic systems, including compounds related to (3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid, were synthesized. This process involved linking indole, 1,2,4-triazole, pyridazine, and quinoxaline rings, resulting in a variety of novel compounds characterized by nuclear magnetic resonance (NMR) and mass spectral analysis (Boraei et al., 2020).
Chemical Modification and Derivatives
- Synthesis of Pyridazine Derivatives : Research demonstrates the synthesis of derivatives from triazolo[4,3-b]pyridazine, which is structurally related to the chemical . These derivatives were synthesized from various sugars and characterized, including single-crystal X-ray diffraction analysis (Šala et al., 2003).
Pharmacological Applications
- Antiviral Activity Studies : Some newly synthesized triazolo[4,3-b]pyridazine derivatives, closely related to the chemical , were investigated for antiviral activity against the hepatitis A virus, demonstrating promising results in plaque reduction infectivity assays (Shamroukh & Ali, 2008).
Chemical Analysis and Physical Properties
- Study of Molecular Aggregation and Lipophilicity : The synthesis of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine and its nucleophilic substitution products, related to the chemical , were analyzed. This included measurements of lipophilicity and discussions on molecular aggregation and intermolecular interactions (Katrusiak & Katrusiak, 2010).
Synthesis of Novel Compounds
- Preparation of Novel Fused Heterocyclic Compounds : The synthesis of novel compounds bearing the 1,2,4-oxadiazol and [1,2,4]triazolo[4,3-a]pyridine cycles, similar to the chemical of interest, was undertaken. The study involved the synthesis of a diverse set of analogs and explored their pharmacological activity (Karpina et al., 2019).
Mechanism of Action
Target of action
Triazoles and pyridazines are often used in medicinal chemistry due to their ability to bind to various biological targets. They can act as pharmacophores, forming hydrogen bonds and dipole interactions with biological receptors .
Mode of action
The mode of action of triazoles and pyridazines can vary greatly depending on the specific compound and its targets. For example, some triazoles act as inhibitors of certain enzymes .
Properties
IUPAC Name |
2-[(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-6(2)10-12-11-7-3-4-8(13-14(7)10)17-5-9(15)16/h3-4,6H,5H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMRJVDGQPNOEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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